

AF 555 NHS Ester: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AF 555 NHS ester

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This guide provides an in-depth overview of **AF 555 NHS ester**, a widely used fluorescent dye in biological research. It covers the fundamental properties, core applications, and detailed protocols for its use in labeling biomolecules.

Core Concepts: Understanding AF 555 NHS Ester

AF 555 NHS ester is a bright, orange-red fluorescent probe that is spectrally similar to other dyes like Cy3 and tetramethylrhodamine (TAMRA).[1][2] It is a member of the Alexa Fluor family of dyes, known for their enhanced brightness and photostability.[3] The key features of **AF 555 NHS ester** include its high water solubility and pH insensitivity over a wide range (pH 4 to 10), making it a robust tool for various biological applications.[3][4]

The "NHS ester" (N-hydroxysuccinimidyl ester) component of the molecule is an amine-reactive group.[5][6][7] This functional group allows the dye to be covalently conjugated to primary amines (R-NH₂) found on proteins (specifically at the N-terminus and on the side chains of lysine residues), amine-modified oligonucleotides, and other amine-containing molecules.[3][4][8][9] This reaction forms a stable amide bond, securely attaching the fluorescent label to the target molecule.[7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **AF 555 NHS ester**, providing a quick reference for experimental planning.

Property	Value	Reference
Excitation Maximum (Ex)	~555 nm	[3][10]
Emission Maximum (Em)	~565 - 572 nm	[1][3][10]
Molar Extinction Coefficient	~155,000 cm ⁻¹ M ⁻¹	[3][11]
Molecular Weight	~1250 g/mol	[3][10][12]
Recommended pH for Labeling	8.0 - 9.0	[5][6][8]

Experimental Protocols

General Protein Labeling with AF 555 NHS Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with **AF 555 NHS ester**. It is crucial to note that the optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

- Protein solution (2-20 mg/mL in an amine-free buffer like PBS)
- **AF 555 NHS ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer (pH 8.3-9.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25) or other desalting column
- Phosphate-buffered saline (PBS), pH 7.2-7.4

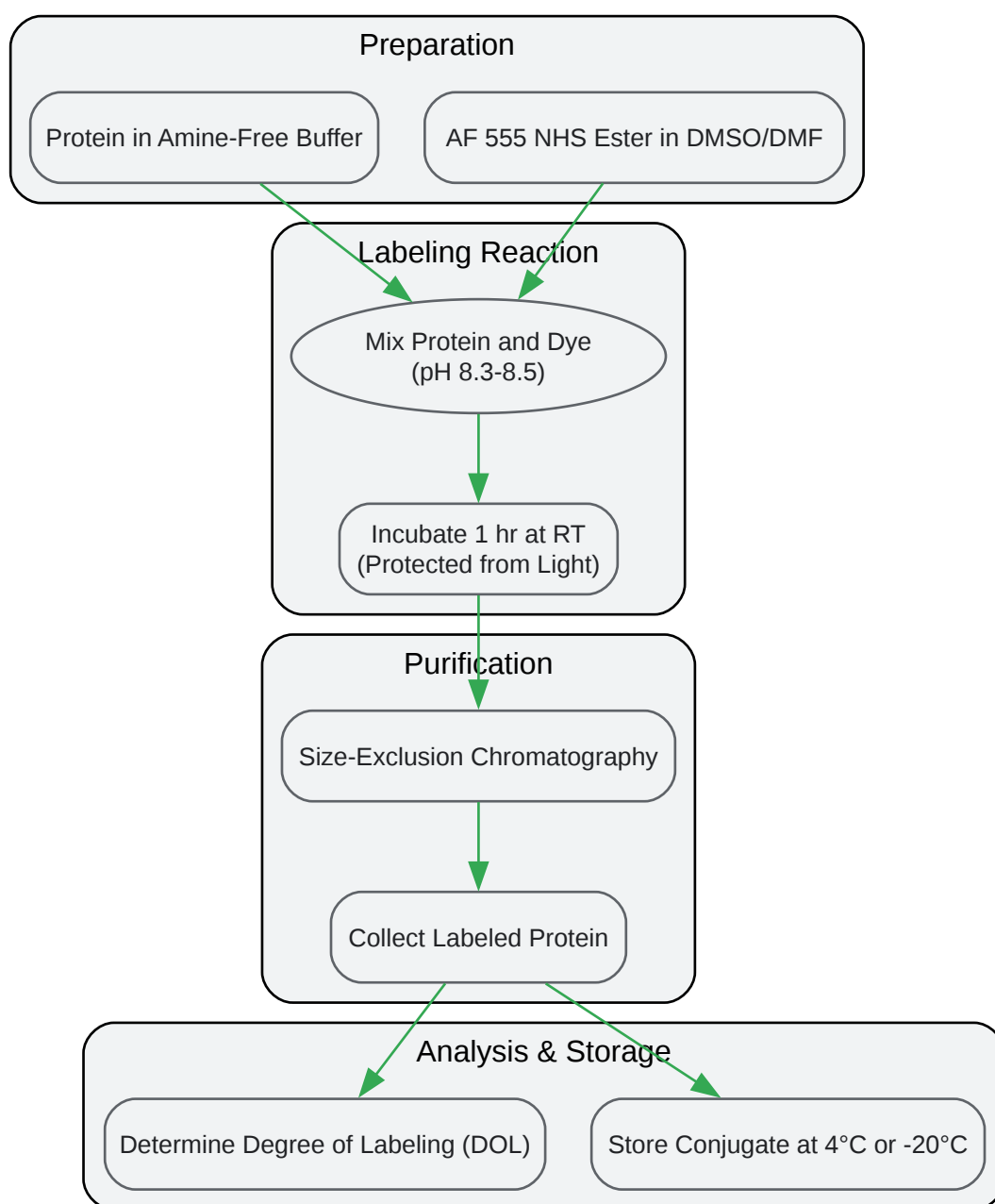
Procedure:

- Protein Preparation:
 - Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, dialyze the protein against PBS.
 - Adjust the protein concentration to 2-20 mg/mL.[\[8\]](#)
- Dye Preparation:
 - Immediately before use, dissolve the **AF 555 NHS ester** in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[\[10\]](#)[\[13\]](#)
- Labeling Reaction:
 - Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer (typically 1/10th of the protein solution volume).[\[6\]](#)
 - Slowly add the desired amount of the dissolved **AF 555 NHS ester** to the protein solution while gently stirring. The optimal molar ratio of dye to protein often ranges from 5:1 to 20:1 and should be optimized for each protein.[\[10\]](#)
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[3\]](#)[\[6\]](#)[\[8\]](#)
- Purification:
 - Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[\[8\]](#)[\[13\]](#)
 - Collect the fractions containing the labeled protein, which will be the first colored band to elute.
- Determination of Degree of Labeling (DOL) (Optional but Recommended):
 - The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~555 nm).

- Storage:
 - Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant like glycerol and aliquot to avoid repeated freeze-thaw cycles.[6]

Visualizations

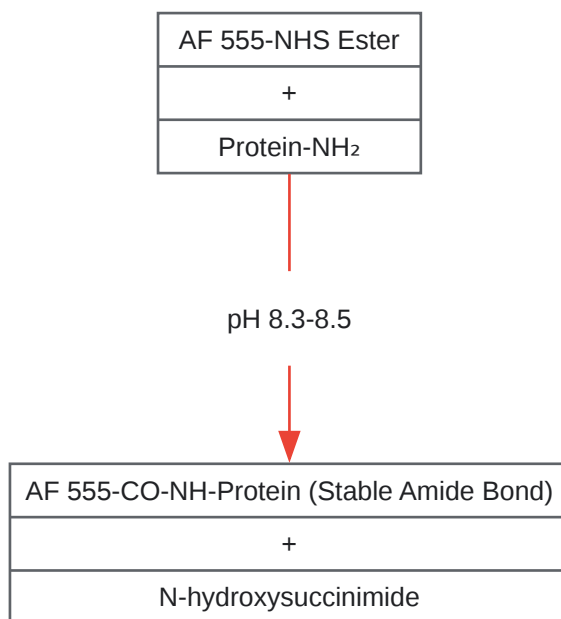
Amine Labeling Reaction Workflow



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Caption: Workflow for labeling proteins with **AF 555 NHS ester**.

Chemical Reaction of AF 555 NHS Ester with a Primary Amine



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Caption: Covalent bond formation between **AF 555 NHS ester** and a primary amine.

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